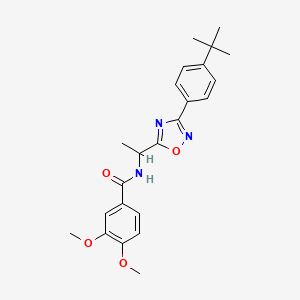
methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPSPB and has a molecular formula C24H28N2O6S.
Mecanismo De Acción
The mechanism of action of MPSPB involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and inflammation. MPSPB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. MPSPB also inhibits the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MPSPB has been shown to have various biochemical and physiological effects. Studies have shown that MPSPB can induce apoptosis in cancer cells by activating caspase enzymes. MPSPB has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MPSPB in lab experiments is its high potency and specificity. MPSPB has been shown to have a higher affinity for cancer cells and inflammatory cells, making it a potential candidate for targeted therapy. However, one of the limitations of using MPSPB in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of MPSPB. One of the potential areas of research is the development of MPSPB-based drugs for cancer therapy. Further studies are required to determine the optimal dosage and administration route for MPSPB-based drugs. Another potential area of research is the study of MPSPB in neuroinflammation and neurodegenerative diseases. Studies have shown that MPSPB can reduce inflammation in animal models of neurodegenerative diseases, making it a potential candidate for therapy.
Métodos De Síntesis
The synthesis of MPSPB involves the reaction of 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoic acid with methyl iodide. The reaction takes place in the presence of a base, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
MPSPB has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in cancer research. Studies have shown that MPSPB can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPSPB has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
methyl 4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-20(24)15-4-6-16(7-5-15)21-19(23)14-28-17-8-10-18(11-9-17)29(25,26)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEAWACVHBCDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

